
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one typically involves the bromination of 4-chloro-1,2-oxazol-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis can be applied, involving careful control of reaction conditions and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxazolone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazolones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-4-chloro-1,2-oxazol-3(2H)-one derivatives.
Oxidation: Formation of various oxidized oxazolone derivatives.
Reduction: Formation of 5-methyl-4-chloro-1,2-oxazol-3(2H)-one.
Applications De Recherche Scientifique
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Methyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Bromomethyl)-4-methyl-1,2-oxazol-3(2H)-one
Uniqueness
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
83014-81-7 |
|---|---|
Formule moléculaire |
C4H3BrClNO2 |
Poids moléculaire |
212.43 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3BrClNO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
Clé InChI |
WJHVLYYBABXTPA-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)NO1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
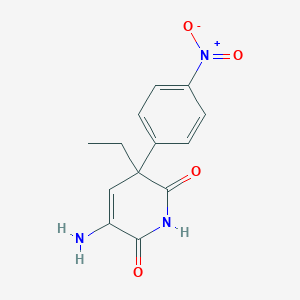
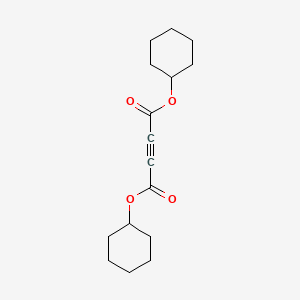
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)

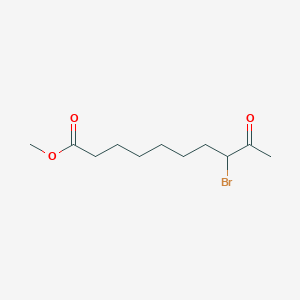

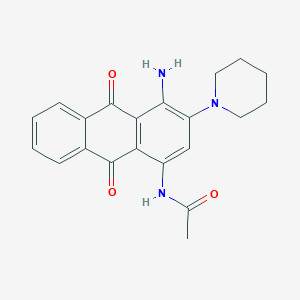
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
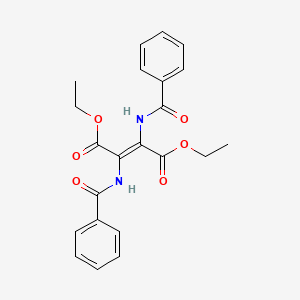
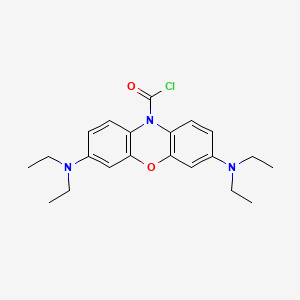
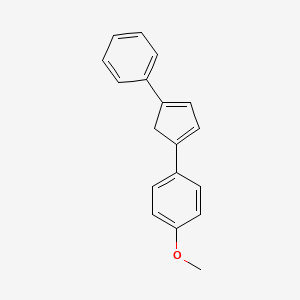
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
